molecular formula C14H17FN4O4 B2803954 3-(2-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one CAS No. 2034528-55-5

3-(2-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one

Cat. No. B2803954
CAS RN: 2034528-55-5
M. Wt: 324.312
InChI Key: QGGJVNZWDJUGJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one is a chemical compound that has been widely used in scientific research applications. This compound is synthesized using a specific method and has been shown to have a mechanism of action that affects biochemical and physiological processes. In

Scientific Research Applications

Novel Oral Dihydropyrimidine Dehydrogenase Inhibitory Fluoropyrimidine

A significant body of research has focused on S-1, a novel oral dihydropyrimidine dehydrogenase (DPD) inhibitory fluoropyrimidine (DIF), which is based on a biochemical modulation of 5-fluorouracil (5-FU). S-1 contains tegafur (FT), alongside enzyme inhibitors, showing high 5-FU concentration in blood over extended periods. Clinical studies have demonstrated its efficacy in gastric cancer, with a promising survival benefit and tolerability profile, making it a candidate for the standard anticancer drug for gastric cancer (Maehara, 2003).

Pharmacogenetics and Metabolism

Research has delved into the pharmacogenetics of fluoropyrimidines, particularly the associations between treatment outcomes and germline polymorphisms in DPD, which breaks down 5-FU and its prodrugs. Identifying these genetic variations is crucial for personalizing treatment to prevent toxicities and enhance efficacy (Del Re et al., 2017).

Oxazolidinones as Antimicrobial Agents

The oxazolidinone class, including linezolid, showcases unique mechanisms for protein synthesis inhibition, displaying activity against resistant pathogens like methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci. Their development emphasizes the potential for novel spectra of activity through further modification of the oxazolidinone nucleus (Diekema & Jones, 2000).

Antimetabolite Incorporation into DNA

Antimetabolites, resembling natural biochemicals, interfere with essential biochemical processes, offering insight into the structural and thermodynamic basis for anticancer activity. Studies demonstrate that misincorporation of antipyrimidines like 5-FU into DNA disrupts its structure and stability, affecting DNA replication and repair processes (Gmeiner, 2002).

Undetected Toxicity Risk in Pharmacogenetic Testing

The variability in DPD gene (DPYD) polymorphisms among patients receiving fluoropyrimidines like 5-FU indicates a significant risk of severe toxicity. Research suggests preemptive testing for DPD deficiency to personalize dosage and reduce toxicity risk, highlighting the importance of pharmacogenetic testing in clinical practice (Falvella et al., 2015).

properties

IUPAC Name

3-[2-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN4O4/c15-10-6-16-13(17-7-10)23-11-2-1-3-18(8-11)12(20)9-19-4-5-22-14(19)21/h6-7,11H,1-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGGJVNZWDJUGJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2CCOC2=O)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one

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